molecular formula C9H13NO6S B602103 DL-Normetanephrine Sulfate CAS No. 1215-29-8

DL-Normetanephrine Sulfate

Cat. No.: B602103
CAS No.: 1215-29-8
M. Wt: 263.27
InChI Key:
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Description

DL-Normetanephrine Sulfate is a chemical compound with the IUPAC name 4-(2-amino-1-hydroxyethyl)-2-methoxyphenyl hydrogen sulfate. It is a metabolite of norepinephrine, created by the action of catechol-O-methyl transferase on norepinephrine. This compound is often used as a marker for catecholamine-secreting tumors such as pheochromocytoma .

Mechanism of Action

Target of Action

DL-Normetanephrine Sulfate is a metabolite of norepinephrine . It is produced by the action of the enzyme catechol-O-methyl transferase (COMT) on norepinephrine . The primary targets of this compound are likely to be the same as those of norepinephrine, which include adrenergic receptors .

Mode of Action

Instead, it is a product of the metabolic breakdown of norepinephrine . The production of this compound from norepinephrine is a part of the body’s mechanism to regulate the levels of norepinephrine and control its effects .

Biochemical Pathways

This compound is part of the catecholamine metabolic pathway. Norepinephrine is metabolized by COMT to produce normetanephrine . This reaction occurs in extraneuronal tissues as well as in the adrenal medullary chromaffin cells . High concentrations of membrane-bound COMT are found in catecholamine-producing chromaffin cell tumors .

Pharmacokinetics

The pharmacokinetics of this compound are closely tied to those of norepinephrine. Norepinephrine is rapidly inactivated mainly by enzymic transformation to metanephrine or normetanephrine, either of which is then conjugated and excreted in the urine in the form of both sulfates and glucuronides . The solubility of this compound in water is 50 mg/mL , which suggests that it is readily excreted in the urine.

Action Environment

The action of this compound is influenced by various factors. For instance, certain medications can interfere with the metabolism of norepinephrine and thus affect the levels of this compound . Furthermore, the stability of this compound may be affected by environmental conditions such as temperature and pH .

Preparation Methods

The synthesis of DL-Normetanephrine Sulfate involves several steps. One common method includes the methylation of norepinephrine followed by sulfonation. The reaction conditions typically involve the use of methanol and sulfuric acid under controlled temperatures. Industrial production methods often employ large-scale reactors and automated systems to ensure consistency and purity .

Chemical Reactions Analysis

DL-Normetanephrine Sulfate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

DL-Normetanephrine Sulfate can be compared with other similar compounds such as:

    Metanephrine: Another metabolite of catecholamines, formed from epinephrine.

    3-Methoxytyramine: A metabolite of dopamine.

    Norepinephrine: The parent compound from which this compound is derived.

The uniqueness of this compound lies in its specific role as a marker for catecholamine-secreting tumors and its distinct metabolic pathway .

By understanding the properties, synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

CAS No.

1215-29-8

Molecular Formula

C9H13NO6S

Molecular Weight

263.27

Appearance

Solid powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

4-(2-amino-1-hydroxyethyl)-2-methoxyphenyl hydrogen sulfate

Origin of Product

United States

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